molecular formula C18H23Cl2NO B1668846 Chlorphenoxamine hydrochloride CAS No. 562-09-4

Chlorphenoxamine hydrochloride

Cat. No. B1668846
CAS RN: 562-09-4
M. Wt: 340.3 g/mol
InChI Key: PAQUKACYLLABHB-UHFFFAOYSA-N
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Description

Chlorphenoxamine hydrochloride, marketed under the name Phenoxene, is an antihistamine and anticholinergic used to treat itching as well as for its antiparkinsonian effect . It is a small molecule with a chemical formula of C18H22ClNO .


Synthesis Analysis

A colorimetric method for the simultaneous determination of chlorphenoxamine hydrochloride and anhydrous caffeine was developed, based on charge-transfer complex formation of the drugs with rose bengal in basic media of pH 9.0 . Another study mentioned the preparation of Chlorphenoxamine ion selective plastic membrane electrodes based on the ion associate of Chlorphenoxamine hydrochloride with sodium tetraphenylborate (NaTPB) and phosphotungestic acid (PTA) .


Molecular Structure Analysis

The molecular structure of Chlorphenoxamine hydrochloride is characterized by an average weight of 303.826 and a monoisotopic weight of 303.138992038 . The chemical formula is C18H22ClNO .


Chemical Reactions Analysis

The determination of Chlorphenoxamine hydrochloride, the solubility product of the ion associate, and the formation constant of the precipitation reaction leading to the ion associate formation of Chlorphenoxamine hydrochloride with NaTPB and PTA were carried out using conductimetric measurements .


Physical And Chemical Properties Analysis

Chlorphenoxamine hydrochloride is a small molecule with a chemical formula of C18H22ClNO . Its average weight is 303.826 and its monoisotopic weight is 303.138992038 .

Scientific Research Applications

Voltammetric Analysis

Chlorphenoxamine hydrochloride (Ch-HCl) has been studied using voltammetric methods for its determination in raw material and pharmaceutical preparations. Notably, Ch-HCl exhibits characteristic cyclic voltammetric and differential pulse voltammetric peaks, which are significant in understanding its electrochemical behavior. This research aids in the accurate quantification of Ch-HCl in pharmaceutical forms using platinum and glassy carbon electrodes (Abdel-Ghani, Abu-Elenien, & Hussein, 2010).

Charge-Transfer Complex Formation

Another research focus has been on the development of spectrophotometric strategies for the assay of chlorphenoxamine hydrochloride (CPX). This involves the formation of charge-transfer complexes with intense color between CPX and various π-acceptors. Such methods have been validated for linearity and precision, demonstrating their applicability for CPX determination in drug formulations (El-didamony, Saad, & Ramadan, 2019).

Potentiometric Determination

Innovative ion-selective electrodes have been developed for the potentiometric determination of chlorphenoxamine hydrochloride in pharmaceuticals. This involves the use of plastic membrane electrodes, which show promise in accurately determining Ch-HCl concentrations in various preparations (Abdel-Ghani & Hussein, 2010).

Spectrophotometric Methods

The simultaneous determination of chlorphenoxamine hydrochloride and other substances like caffeine in pharmaceutical preparations using spectrophotometric methods has been extensively researched. These methods, including ratio spectra derivative spectrophotometry and chemometric techniques, are pivotal for accurate drug analysis without the need for separation steps (Dinç et al., 2002).

Atomic Absorption Spectrometry

The use of atomic absorption spectrometry for determining chlorphenoxamine hydrochloride in pharmaceutical preparations has been explored. This indirect method, based on the formation of ion associates, provides a sensitive approach for the quantitative analysis of CPX in both bulk drugs and pharmaceutical forms (Issa & Amin, 1996).

Formulation of Rapidly Disintegrating Tablets

The formulation and evaluation of rapidly disintegrating tablets containing Chlorphenoxamine Hydrochloride have been a significant area of study. These formulations aim to enhance the bioavailability of Chlorphenoxamine Hydrochloride by ensuring rapid disintegration and quicker systemic circulation compared to conventional tablets. Various superdisintegrants have been experimented with to achieve the fastest disintegration times and optimal drug release rates (Abd & Mostafa, 2014).

Green High-Performance Liquid Chromatography

In the pursuit of environmentally sustainable practices in pharmaceutical analysis, green high-performance liquid chromatographic methods have been developed for the determination of Chlorphenoxamine Hydrochloride in combination with other drugs. These methods emphasize minimal environmental impact, achieving similar analytical performance as conventional methods but with reduced chemical usage and waste production (Elzanfaly, Hegazy, Saad, Salem, & Abd El Fattah, 2015).

Safety And Hazards

When handling Chlorphenoxamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUKACYLLABHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-38-3 (Parent)
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80971587
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorphenoxamine hydrochloride

CAS RN

562-09-4
Record name Chlorphenoxamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenoxamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORPHENOXAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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